molecular formula C16H19N3O2 B7663567 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea

Cat. No.: B7663567
M. Wt: 285.34 g/mol
InChI Key: ICWQWECTOKTLOS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as BAY 41-2272 and belongs to the class of compounds called sGC stimulators. The compound has shown promising results in the treatment of various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.

Mechanism of Action

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea acts as a stimulator of soluble guanylate cyclase (sGC), which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea in lab experiments are primarily related to its ability to stimulate soluble guanylate cyclase (sGC) and increase the production of cyclic guanosine monophosphate (cGMP). The compound has shown promising results in the treatment of various diseases, and its mechanism of action is well understood. However, the limitations of using the compound in lab experiments are related to its synthetic nature, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea. One of the most promising areas of research is the development of novel sGC stimulators that are more potent and selective than the current compounds. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases such as diabetes and cancer. Additionally, the development of new synthetic routes for the compound could lead to increased availability and lower costs.

Synthesis Methods

The synthesis of 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea is a multi-step process that involves the use of several reagents and catalysts. The synthesis starts with the reaction of 2-amino-5-methylpyridine with 2-bromoacetophenone in the presence of potassium carbonate to form 3-(5-methylpyridin-3-yl)-1-phenylpropan-1-one. The intermediate compound is then reacted with hydroxylamine hydrochloride to form 3-(5-methylpyridin-3-yl)-N-hydroxy-1-phenylpropan-1-imine. The final step involves the reaction of the intermediate compound with isopropyl isocyanate to form this compound.

Scientific Research Applications

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. The compound acts as a stimulator of soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to vasodilation and improved blood flow, which is beneficial in the treatment of the aforementioned diseases.

Properties

IUPAC Name

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-7-14(10-17-9-12)18-16(21)19-15(11-20)8-13-5-3-2-4-6-13/h2-7,9-10,15,20H,8,11H2,1H3,(H2,18,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQWECTOKTLOS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)NC(=O)N[C@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.